Cyclo(-D-Tyrosine-L-Arginine-L-Nal-Glycine) is a cyclic peptide that exhibits significant biological activity, particularly in the modulation of immune responses. This compound is characterized by its unique sequence of amino acids, which includes D-Tyrosine, L-Arginine, L-Nal (a modified phenylalanine), and Glycine. The cyclic structure enhances its stability and bioavailability compared to linear peptides, making it a subject of interest in medicinal chemistry and pharmacology.
The compound is synthesized through chemical methods and has been documented in various scientific studies and patents, indicating its potential therapeutic applications. Notably, it has been explored for its role as an inhibitor of interleukin-23 receptor interactions, which are crucial in inflammatory processes and autoimmune diseases .
Cyclo(-D-Tyrosine-L-Arginine-L-Nal-Glycine) is classified as a cyclic peptide. Cyclic peptides are known for their structural stability and resistance to enzymatic degradation, which makes them valuable in drug design and development. This compound falls under the category of bioactive peptides due to its biological effects on cellular pathways.
The synthesis of cyclo(-D-Tyrosine-L-Arginine-L-Nal-Glycine) typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of protected amino acids to a growing peptide chain on a solid support.
The molecular structure of cyclo(-D-Tyrosine-L-Arginine-L-Nal-Glycine) features a ring formed by covalent bonds between specific amino acid residues. The cyclic nature is crucial for its biological activity and stability.
Cyclo(-D-Tyrosine-L-Arginine-L-Nal-Glycine) participates in various chemical reactions typical of peptides, including hydrolysis under extreme conditions or interactions with receptors in biological systems.
The mechanism of action for cyclo(-D-Tyrosine-L-Arginine-L-Nal-Glycine) primarily involves its interaction with specific receptors involved in immune response regulation.
Cyclo(-D-Tyrosine-L-Arginine-L-Nal-Glycine) has several potential applications in scientific research:
The linear precursor of cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) is synthesized via Fmoc-based SPPS, leveraging resin-bound glycine as the initial anchor. The sequential incorporation of non-standard amino acids—specifically L-2-naphthylalanine (L-Nal), N-methyl-L-arginine (L-MeArg), L-arginine (L-Arg), and D-tyrosine (D-Tyr)—demands tailored coupling conditions to address steric hindrance and side-chain complexities . Key optimizations include:
Table 1: SPPS Conditions for Challenging Residues
| Amino Acid | Coupling Time | Coupling Agent | Temperature |
|---|---|---|---|
| L-Nal | 60 min | HATU/DIPEA | 25°C |
| L-MeArg | 90 min | HBTU/DIPEA | 25°C |
| D-Tyr | 45 min | HATU/DIPEA | 25°C |
Post-assembly, the linear peptide is cleaved from the resin using trifluoroacetic acid (TFA)/triisopropylsilane/water (95:2.5:2.5), preserving side-chain protecting groups (e.g., Arg’s Pbf, Tyr’s tBu) to prevent side reactions during cyclization .
Cyclization of the pentapeptide precursor employs two primary strategies:
Table 2: Cyclization Efficiency Comparison
| Method | Yield (%) | Reaction Time | Racemization Risk |
|---|---|---|---|
| Chemical (HATU) | 70–75 | 24 h | Moderate |
| Enzymatic (Trypsin) | 45–50 | 48 h | Low |
Incorporating D-Tyr and L-MeArg introduces stereochemical challenges:
Post-synthesis chiral HPLC (C18 column, 0.1% TFA/acetonitrile gradient) confirms >99% enantiomeric excess for all residues [1] .
The peptide’s susceptibility to proteolysis and poor membrane permeability is mitigated through strategic modifications:
Future directions include side-chain lipidation (e.g., palmitoylation of glycine) to further augment bioavailability .
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8